
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid is a cyclopropane derivative with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a cyclopropane ring substituted with ethyl and ethoxycarbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The ethyl and ethoxycarbonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also be used in the design of bioactive molecules with potential therapeutic applications.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its potential pharmacological properties are of interest in medicinal chemistry.
Industry
In the industrial sector, (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism by which (1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid exerts its effects depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and catalytic activity. In receptor modulation, it may bind to specific receptors, altering their conformation and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,6R)-6-Acetoxy-2-(bis(4-methoxyphenyl)(phenyl)methoxy)-4-(ethoxycarbonyl)cyclohex-3-en-1-yl Benzoate
- Methyl (1S,2R,3S,4R)-2-benzamido-3-[(ethoxycarbonyl)oxy]bicyclo[2.2.1]hept-5-ene-2-carboxylate
- (1S,2R,5R,10R,11S,13S,14S,15S)-5-(acetyloxy)-14-[(1Z)-1-{[(ethoxycarbonyl)amino]imino]
Uniqueness
(1S,2R)-1-(Ethoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid is unique due to its specific stereochemistry and functional groups. The presence of both ethyl and ethoxycarbonyl groups on the cyclopropane ring imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
(1S,2R)-1-ethoxycarbonyl-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-3-6-5-9(6,7(10)11)8(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)/t6-,9+/m1/s1 |
Clé InChI |
IHDIQTKIKDGWHM-MUWHJKNJSA-N |
SMILES isomérique |
CC[C@@H]1C[C@]1(C(=O)O)C(=O)OCC |
SMILES canonique |
CCC1CC1(C(=O)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


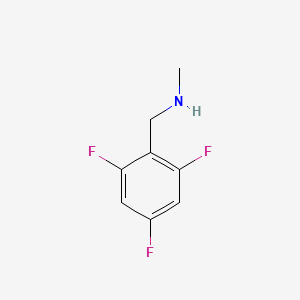
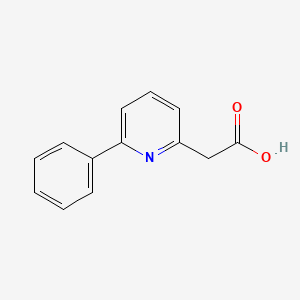
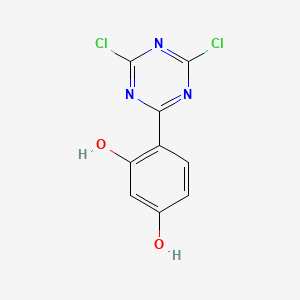
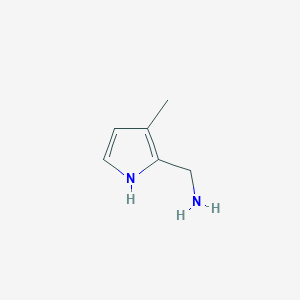
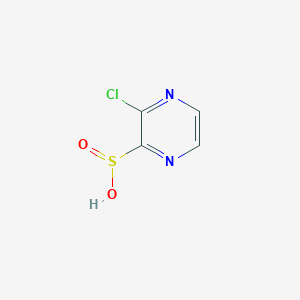
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)




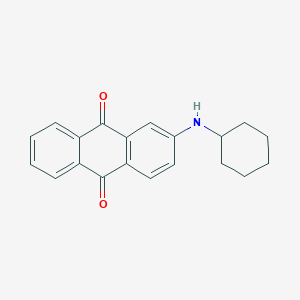
![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)

